N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine
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Overview
Description
N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine, commonly referred to as DMAB, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAB is a polar compound that possesses both hydrophilic and hydrophobic properties, making it an ideal candidate for use in various chemical and biological applications.
Scientific Research Applications
Synthesis and Characteristics of Novel Electrochromic Materials
Research has revealed the synthesis and characteristics of novel electrochromic materials using dimethylamine-substituted triphenylamine (TPA) derivatives like N,N'-(1,4-phenylene)bis(N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N'',N''-dimethylbenzene-1,4-diamine) and its analogs. These materials demonstrate high coloration contrast and excellent electrochemical stability, making them promising for electrochromic device applications (Huang et al., 2021).
Optoelectronic Device Applications
Triphenylamine-based derivatives with dimethylamino substituents have been synthesized and characterized, showing high coloration efficiency and electrochemical stability. These materials are used in electrochromic devices, indicating their potential in optoelectronic applications (Wu et al., 2019).
Molecular Interactions in Atmospheric Chemistry
A study focused on the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, butane-1,4-diamine, and sulfuric acid, aiming to understand the formation of new particles in the atmosphere. The findings suggest that diamines with secondary amino groups could be key in stabilizing sulfuric acid complexes, contributing to atmospheric particle formation (Elm et al., 2016).
Development of Strong Bases and Superbases
Research into N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine has revealed their high proton affinities and pronounced basicities. These findings are significant for the development of a dense ladder of strong bases and superbases, potentially advancing the chemistry of superacids and superbases (Gattin et al., 2005).
Application in Biodegradable Polymers
A novel class of polymers, comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, demonstrates unique biodegradation properties through a cascade of intramolecular reactions. This development opens up possibilities for these polymers in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).
properties
CAS RN |
17232-87-0 |
---|---|
Product Name |
N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine |
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C12H29N3/c1-14(2)11-7-5-9-13-10-6-8-12-15(3)4/h13H,5-12H2,1-4H3 |
InChI Key |
QUMHDXJIDPCZCB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNCCCCN(C)C |
Canonical SMILES |
CN(C)CCCCNCCCCN(C)C |
Other CAS RN |
17232-87-0 |
synonyms |
N'-[4-(Dimethylamino)butyl]-N,N-dimethyl-1,4-butanediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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